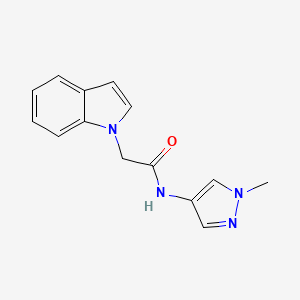![molecular formula C20H17FN4O B7548128 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile, also known as FIPB, is a chemical compound that has gained significant attention in the field of scientific research. FIPB is a potent inhibitor of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FIPB has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile is a potent inhibitor of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound binds to the 5-HT1A receptor and prevents the binding of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety. By inhibiting the 5-HT1A receptor, this compound increases the levels of serotonin in the brain, which can lead to anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce alcohol consumption in animal models of alcoholism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile is a potent and selective inhibitor of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of the 5-HT1A receptor in neuropsychiatric disorders. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile. One area of research is the development of new analogs of this compound that have improved solubility and stability. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the mechanisms of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile involves the reaction of 3-fluoro-4-nitrobenzonitrile with 4-(1H-indole-2-carbonyl)piperazine in the presence of a reducing agent. The reaction produces this compound as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propiedades
IUPAC Name |
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-16-11-14(13-22)5-6-19(16)24-7-9-25(10-8-24)20(26)18-12-15-3-1-2-4-17(15)23-18/h1-6,11-12,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZWIYOHBRXCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)
